Prothioconazole belongs to the triazolinthione chemical class and is classified as a Demethylation Inhibitor (DMI) within the broader group of Sterol Biosynthesis Inhibitors (SBI) [1] [2] [3]. Its FRAC (Fungicide Resistance Action Committee) code is Group 3 [4] [3].
The following diagram illustrates the sterol biosynthesis pathway and the specific site of this compound inhibition:
This compound exhibits potent antifungal activity against a range of phytopathogens, particularly those in the Fusarium genus.
| Property / Organism | Details / Value | Experimental Context & Notes |
|---|---|---|
| General Activity | Systemic with protective, curative, and eradicative action [4]. | Applied as foliar spray or seed treatment [4] [3]. |
| Fusarium graminearum (Wild-type isolates) | EC₅₀: 0.25 - 0.58 µg/mL [6]. | In vitro mycelial growth inhibition [6]. |
| Fusarium graminearum (Resistant mutants) | EC₅₀: 10.10 - 21.24 µg/mL [6]. | Laboratory-induced mutants showing high resistance [6]. |
| Fusarium graminearum (PH-1 strain) | MIC: 1.2 µg/mL [5]. MIC₂₅: 0.3 µg/mL, MIC₅₀: 0.6 µg/mL [5]. | Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5]. |
| Fusarium culmorum (FcUK99 strain) | MIC: 1.0 µg/mL [5]. MIC₂₅: 0.25 µg/mL, MIC₅₀: 0.5 µg/mL [5]. | Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5]. |
| Cytotoxicity (Mammalian Cells) | Non-toxic to HEK293 and L929 cell lines at fungicidal concentrations [5]. | Suggests selective toxicity towards fungi [5]. |
Resistance to DMI fungicides like this compound can develop through several mechanisms, which are critical to monitor and manage.
| Resistance Mechanism | Description | Evidence |
|---|---|---|
| Target-Site Alterations | Mutations in the CYP51 gene (FgCYP51A, FgCYP51B, FgCYP51C) that reduce the binding affinity of the fungicide [6]. | Identified in lab-generated this compound-resistant F. graminearum mutants [6]. |
| Target Gene Overexpression | Increased expression of CYP51 genes, often due to promoter region alterations, leading to higher enzyme levels that overwhelm the inhibitor [2] [6]. | Altered expression of all FgCYP51 genes observed in resistant mutants after this compound treatment [6]. |
| Enhanced Efflux | Overexpression of membrane transport proteins (e.g., ABC transporters, MFS transporters) that actively pump the fungicide out of the fungal cell [2]. | A known resistance mechanism for DMI fungicides, though specific data for this compound in search results is limited [2]. |
For researchers investigating the mode of action and efficacy of this compound, here are summaries of key methodologies from the cited literature.
In Vitro Antifungal Susceptibility Testing (Broth/Microdilution)
Gene Expression Analysis (qRT-PCR)
Assessment of Oxidative Stress and Apoptosis Markers
While effective, this compound's use requires consideration of its environmental impact. Its major metabolite, This compound-desthio, is also a potent fungicide and can be more toxic to some non-target organisms [7]. Studies indicate potential risks to aquatic life from this metabolite and highlight that this compound can disrupt soil microbial communities, reducing bacterial and fungal richness [2] [9].
Prothioconazole is a cornerstone in managing fungal diseases across various crops. Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.
| Category | Details |
|---|---|
| Primary Crops | Cereals (wheat, barley, oats, corn), Soybeans, Canola, Oilseeds (sunflower), Pulses, Grapes, Vegetables [1] [2] [3]. |
| Target Diseases | Fusarium Head Blight (FHB), Septoria Leaf Blotch, Rusts (leaf, stem, stripe), Powdery Mildew, Leaf Spot diseases (e.g., Cercospora, Alternaria), Tan Spot, Net Blotch [4] [5]. |
| Sample Application Rate | Cereals: 0.6–1.0 L/ha; Soybeans: 0.5–0.8 L/ha (for a 480 g/L SC formulation) [5]. |
| Formulations | Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Oil Dispersion (OD), Wettable Powder (WP), and technical materials (TC) like 95% and 97% [2] [4] [3]. |
A key characteristic of this compound is its need for metabolic activation within the plant or fungus to express full fungicidal activity.
Diagram of this compound activation and fungicidal mechanism.
For researchers, standardized methods are crucial for studying this compound's behavior. Here are protocols for analyzing residues and sterol profiles.
This method uses QuEChERS extraction and LC-MS/MS to quantify this compound and its key metabolite in wheat [4].
Workflow for analyzing this compound residues in plants.
This biochemical assay confirms the compound's effect on the ergosterol biosynthesis pathway.
Prothioconazole is a broad-spectrum triazole fungicide widely used in agricultural applications for controlling various plant pathogens. First introduced around 2002-2004, this systemic fungicide exhibits protective, curative, and eradicative activity against numerous diseases including Phoma stem canker, powdery mildew, yellow rust, and Septoria leaf blotch in cereals such as barley, rye, wheat, oats, and spelt [1]. The compound operates primarily through sterol biosynthesis inhibition, specifically targeting the C-14α-demethylase enzyme (CYP51) essential for fungal membrane integrity [1] [2].
The molecular structure of this compound (C₁₄H₁₅Cl₂N₃OS) contains a single chiral center resulting from a tetrahedral carbon atom bonded to four different substituents, giving rise to two enantiomers [1]. The technical material is typically manufactured as a racemic mixture comprising equal amounts of (R)- and (S)-prothioconazole [1] [3]. This chirality significantly influences the compound's biological activity, environmental behavior, and toxicological profile, making stereochemical considerations essential for accurate risk assessment and efficacy evaluation.
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione |
| CAS Registry | 178928-70-6 |
| Molecular Formula | C₁₄H₁₅Cl₂N₃OS |
| Molecular Mass | 344.26 g/mol |
| Chiral Centers | 1 |
| Commercial Form | Racemic mixture |
| Active Substance Purity | ≥970 g/kg |
| Melting Point | 140.3°C |
The enantioselective analysis of this compound and its metabolites requires sophisticated chiral separation techniques due to their identical physicochemical properties in achiral environments. Multiple chromatographic approaches have been successfully developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represent the most widely employed techniques for this compound enantiomer separation. These methods typically utilize polysaccharide-based chiral stationary phases such as Lux Cellulose-1, Lux Cellulose-3, or other derivatized cellulose/amylose columns [4] [5]. The optimized UPLC-MS/MS method developed by Zhang et al. (2017) successfully achieved baseline separation of this compound and this compound-desthio enantiomers with the elution order confirmed as R-(+)-prothioconazole-desthio, S-(-)-prothioconazole-desthio, R-(-)-prothioconazole, and S-(+)-prothioconazole [4]. This method demonstrated excellent recovery rates (71.8-102.0%) with precision expressed as relative standard deviations (RSD) of 0.3-11.9% (intraday) and 0.9-10.6% (interday) [4].
Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations due to its higher efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. Jiang et al. (2018) developed a rapid SFC method that achieved complete enantioseparation of this compound in merely 3.5 minutes using an EnantioPak OD column [6]. The method employed carbon dioxide and 2-propanol as the mobile phase, with the optimized condition being 20% 2-propanol containing 0.1% formic acid and 0.1% ammonia, a flow rate of 2.5 mL/min, and a back pressure of 2000 psi [6]. The absolute configurations were confirmed through Vibrational Circular Dichroism (VCD) spectroscopy, identifying the elution order as (S)-(+)-prothioconazole followed by (R)-(-)-prothioconazole [6].
Capillary Electrophoresis (CE) offers an alternative approach that doesn't require expensive chiral columns. Jiménez-Jiménez et al. developed the first CE methodology for this compound enantioseparation using neutral cyclodextrins as chiral selectors, specifically 5 mM TM-β-CD (heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a 100 mM borate buffer at pH 9.0 [3]. This method achieved baseline separation with a resolution of 3.2 within 12 minutes under an applied voltage of +30 kV at 25°C [3]. The CE approach demonstrates advantages including minimal reagent consumption and no requirement for dedicated chiral columns, making it a cost-effective alternative for enantiomeric purity assessment.
Table 2: Comparison of Analytical Methods for this compound Enantioseparation
| Method | Stationary Phase/Chiral Selector | Analysis Time | Resolution | Applications |
|---|---|---|---|---|
| HPLC/UV | Polysaccharide-based columns | >20 min | >1.5 | Enantiomeric purity, degradation studies |
| UPLC-MS/MS | Lux Cellulose-1/3 | <20 min | 1.9-2.1 | Food/environmental samples, soil metabolism |
| SFC | EnantioPak OD | 3.5 min | 3.6 | High-throughput analysis, food matrices |
| CE | TM-β-CD in borate buffer | 12 min | 3.2 | Formulation analysis, degradation studies |
The environmental behavior of this compound enantiomers demonstrates marked stereoselectivity in degradation, transformation, and bioaccumulation, with significant implications for environmental risk assessment.
Comprehensive studies examining the enantioselective degradation of this compound in five different soil types under both native and sterile conditions have revealed that R-(-)-prothioconazole degrades preferentially compared to its S-(+)-counterpart [5]. Under native conditions, the enantiomeric fraction (EF) values ranged from 0.32 to 0.41, clearly indicating enantioselective degradation [5]. The degradation half-lives observed were 4.66 ± 0.23 days for R-(-)-prothioconazole and 5.85 ± 0.32 days for S-(+)-prothioconazole in natural soil [7]. Under sterile conditions, both enantiomers degraded more slowly and without enantioselectivity, suggesting that microbial activity is the primary driver of the stereoselective degradation observed in native soils [5].
During this compound dissipation, the compound undergoes rapid transformation to its major metabolite, This compound-desthio, through a desulfurization process [5]. This metabolite also contains a chiral center and consists of R-(+) and S-(-) enantiomers [3]. The formation rate of this compound-desthio enantiomers corresponds directly to the degradation of their respective parent enantiomers, with R-(-)-prothioconazole transforming to R-(+)-prothioconazole-desthio and S-(+)-prothioconazole transforming to S-(-)-prothioconazole-desthio [5]. No enantiomerization between the configurations has been observed [5].
Enantioselective accumulation of this compound and its metabolite has been documented in terrestrial organisms, particularly earthworms (Eisenia fetida). Studies examining the artificial soil-earthworm system have demonstrated that while R-(-)-prothioconazole degrades faster in soil, the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworm tissues [7]. This selective bioaccumulation underscores the importance of considering enantiomer-specific behaviors when assessing the environmental fate and trophic transfer of chiral pesticides.
Table 3: Enantioselective Environmental Behavior of this compound and Metabolite
| Parameter | R-(-)-Prothioconazole | S-(+)-Prothioconazole | R-(+)-Prothioconazole-desthio | S-(-)-Prothioconazole-desthio |
|---|---|---|---|---|
| Soil Degradation Rate | Faster | Slower | Variable by soil type | Variable by soil type |
| Soil Half-life (Native) | 4.66 ± 0.23 days | 5.85 ± 0.32 days | >20 days | >20 days |
| Formation from Parent | - | - | From R-(-)-prothioconazole | From S-(+)-prothioconazole |
| Bioaccumulation in Earthworms | Lower | Moderate | Lower | Higher |
Substantial differences in biological activity exist between this compound enantiomers against target fungal pathogens. Investigations against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the causal agent of Fusarium wilt in bananas, demonstrated that R-(-)-prothioconazole exhibits significantly higher fungicidal activity than the S-(+)-enantiomer [2]. The half-maximal effective concentration (EC₅₀) values were 0.78 μg/mL for R-(-)-prothioconazole compared to 25.31 μg/mL for S-(+)-prothioconazole, indicating approximately 33-fold greater potency for the R-enantiomer [2].
This enantioselectivity extends to multiple mechanisms of action. R-(-)-prothioconazole causes more severe morphological alterations and membrane integrity disruption in fungal hyphae [2]. At the molecular target level, R-(-)-prothioconazole demonstrates stronger binding affinity to the CYP51 enzyme, as confirmed by surface plasmon resonance (SPR) and molecular docking studies [2]. Treatment with R-(-)-prothioconazole resulted in significantly greater upregulation of CYP51 gene expression at both transcriptional and translational levels compared to S-(+)-prothioconazole [2]. Additionally, R-(-)-prothioconazole induced more substantial oxidative stress in fungal cells, evidenced by increased malondialdehyde (MDA) content and greater reduction of superoxide dismutase (SOD) and catalase (CAT) activities [2].
The enantioselectivity observed in efficacy extends to non-target organism toxicity, with important implications for environmental risk assessment. In earthworms (Eisenia fetida), both this compound enantiomers induce oxidative stress and genotoxicity, but with differing potency [7]. Key biomarkers including reactive oxygen species (ROS) levels, antioxidant enzyme activities (SOD, POD, CAT), lipid peroxidation (MDA content), and DNA damage (8-OHdG levels) all demonstrated enantioselective responses [7].
Notably, the metabolite this compound-desthio exhibits greater mammalian toxicity compared to the parent compound [3]. Chronic toxicity studies in rats established a No Observed Adverse Effect Level (NOAEL) of approximately 5 mg/kg bw/day for this compound, but only 1.1 mg/kg bw/day for this compound-desthio [7]. This enhanced toxicity of the metabolite underscores the importance of considering environmental transformation products in comprehensive risk assessments.
Diagram: Enantioselective environmental behavior and biological activity of this compound
This compound is currently approved under EC Regulation 1107/2009, with the inclusion expiry date of March 31, 2027 [1]. The dossier rapporteurs for the European Union assessment were Poland and France [1]. The fungicide is registered for use in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Malta, Netherlands, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia, as well as in Norway and Morocco [1]. Notably, this compound is not classified as a Candidate for Substitution (CfS) in the EU system [1].
The commercial production of this compound involves a six-step chemical synthesis beginning with a chlorination cyclisation reaction to form a key intermediate [1]. This intermediate undergoes Claisen condensation followed by epoxidation, reaction with hydrazine hydrate, and subsequent treatment with formaldehyde and thiocyanate to produce a triazole-thione precursor [1]. The final oxidation step yields the racemic this compound product [1].
The energy requirements for this compound production have been estimated at 475 MJ per kg of active ingredient, equivalent to approximately 32.8 kg CO₂e (carbon dioxide equivalent) emissions [1]. These environmental footprint considerations, coupled with the enantioselective environmental and toxicological profiles, present opportunities for stereoselective synthesis and marketing of the single active R-enantiomer. However, current commercial production continues as the racemate, possibly due to economic constraints associated with chiral synthesis or resolution technologies.
The chiral nature of this compound profoundly influences its environmental behavior, biological activity, and toxicological profile. The R-(-)-enantiomer demonstrates superior fungicidal activity but undergoes faster degradation in environmental compartments, while the S-(+)-enantiomer exhibits greater persistence and the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworms. These enantioselective differences underscore the importance of stereochemical considerations in pesticide development, registration, and environmental risk assessment.
Future research directions should focus on:
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility at 20°C | Conditions / Notes |
|---|
| Water | 22.5 mg/L [1] 300 mg/L [2]| At pH 7 [1]. The value in [2] is a general figure; the value from the regulatory dossier is more specific. | | Ethyl Acetate | 215,000 mg/L (215 g/L) [1] | - | | Acetone | 280,000 mg/L (280 g/L) [1] | - | | n-Heptane | 27 mg/L [1] | - | | Xylene | 8,000 mg/L (8 g/L) [1] | - | | Polyethylene Glycol | Soluble [2] | Qualitative data only. | | Esters | Soluble [2] | Qualitative data only. |
The solubility and stability of a solid compound can be significantly altered by its crystalline form. The following workflow, based on a recent study, outlines a methodology for discovering new solvates of this compound to enhance these properties [3].
Experimental workflow for this compound solvate screening.
Here is a detailed breakdown of the experimental steps shown in the diagram:
The obtained crystals were thoroughly characterized to identify their structure and properties [3]:
This protocol successfully led to the discovery and characterization of two anhydrous forms (Form I and Form II) and three new solvates (with 1,4-dioxane, dimethyl sulfoxide, and N,N-dimethylformamide) [3].
This compound has low solubility in water but is highly soluble in several organic solvents. The search for new crystalline forms, such as solvates, is a viable strategy to modulate its solubility and stability. The experimental protocol outlined provides a robust methodology for researchers to systematically investigate these properties.
This compound-desthio (PTC-d) is the primary metabolite of the widely used triazole fungicide this compound (PTC), formed through desulfurization (sulfur removal) from the parent compound's triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals, and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3], this compound quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.
The conversion from this compound to this compound-desthio represents a toxification metabolic pathway [2] [4], wherein the metabolite exhibits greater toxicological potential and environmental persistence compared to its parent compound [5] [6]. This transformation is particularly significant in regulatory and safety assessments, as this compound-desthio demonstrates enhanced endocrine-disrupting properties, thyroid hormone interference, and hepatotoxic effects in mammalian systems [2] [5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive risk assessment in both agricultural and pharmaceutical contexts.
This compound-desthio is structurally characterized by the replacement of the thioketone group (C=S) in this compound's 1,2,4-triazole ring with a ketone group (C=O) [1]. This seemingly minor modification significantly alters the compound's biological activity and toxicological profile. Both the parent compound and its metabolite share a chiral center, resulting in R and S enantiomers that demonstrate stereoselective differences in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution pattern but features a reconfigured triazole ring system [1].
Table 1: Comparative Basic Properties of this compound and this compound-desthio
| Property | This compound | This compound-desthio |
|---|---|---|
| Chemical structure | Triazolinthione (contains C=S) | Triazole (contains C=O) |
| Chirality | Chiral center (R and S enantiomers) | Chiral center (R and S enantiomers) |
| Water solubility | 300 mg/L at 20°C [3] | No specific data (more polar) |
| Formation pathway | Parent compound | Via desulfurization metabolism |
| Bioactivity | Limited direct fungicidal activity [1] | Potent fungicide [1] |
| Toxicological concern | Moderate | High [5] [6] |
This compound-desthio exhibits significantly greater environmental persistence compared to its parent compound. While this compound degrades relatively rapidly in soil with half-lives below 5.82 days, this compound-desthio demonstrates remarkable stability with half-lives exceeding 20 days under aerobic conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite resists degradation both with and without the presence of algae (Chlorella pyrenoidosa) [4]. The metabolite's stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence, leading to potential accumulation in water systems [3] [4].
The mobility of this compound-desthio in soil is considered moderate, but its persistence creates potential for leaching and groundwater contamination over time [3]. Studies have detected the metabolite in various environmental samples, including agricultural streams [6], highlighting its potential for long-range transport and ecological impact. The environmental behavior undoubtedly increases the risk of this compound in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal [2].
This compound-desthio demonstrates enhanced toxicological effects across multiple biological systems compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level (NOAEL) for this compound was approximately 5 mg/kg bw/day, while for this compound-desthio, it was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly 5-fold difference in NOAEL values indicates substantially greater toxicological concern for the metabolite.
Table 2: Comparative Toxicity Profile of this compound and this compound-desthio
| Toxicity Endpoint | This compound | This compound-desthio | Experimental System |
|---|---|---|---|
| Chronic NOAEL | 5 mg/kg bw/day [6] | 1.1 mg/kg bw/day [6] | Rat carcinogenicity study |
| Hepatotoxicity | Moderate [5] | Severe [5] [6] | Mouse model |
| Endocrine disruption | Moderate [2] | Strong [2] | In vitro assays |
| Thyroid hormone interference | Present [3] | Enhanced [2] | Mammalian systems |
| Oxidative stress | Moderate [5] | Severe [5] | Mouse liver/kidney |
| Aquatic toxicity | Toxic to aquatic life [3] | Highly toxic to aquatic life [2] | Daphnia magna, zebrafish |
Hepatotoxicity: this compound-desthio induces more severe oxidative stress and metabolic disturbances in liver tissues compared to the parent compound [5]. Exposure results in significant inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6]. The metabolite causes macrovesicular steatosis of hepatocytes and induces more serious impacts on liver function than the parent compound [2].
Endocrine Disruption: this compound-desthio exhibits stronger estrogenic activity and thyroid hormone disruption compared to this compound [2]. The metabolite can induce increases in estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These effects are mediated through interaction with hormone receptors and suppression of thyroid peroxidase, an enzyme responsible for iodine formation from iodide [3].
Liver-Gut Axis Disruption: Recent research has revealed that this compound-desthio significantly disturbs the liver-gut axis in mammalian systems [6]. The metabolite exposure damages intestinal barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis. This disruption manifests through changes in the expression of key genes involved in bile acid synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].
The primary mechanism of fungicidal action for this compound-desthio involves potent inhibition of CYP51 (sterol 14α-demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1]. Unlike the parent this compound, which shows limited direct inhibition of CYP51, the desthio metabolite binds competitively to the enzyme active site, acting as a classic sterol biosynthesis inhibitor [1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position 14, thereby impairing ergosterol production [3] [1].
Ergosterol is an essential component of fungal cell membranes, and its depletion leads to compromised membrane integrity and function [1]. The accumulation of 14α-methylated sterol substrates further contributes to fungal growth inhibition and cell death. Studies with Candida albicans CYP51 have demonstrated that this compound-desthio and medical azole antifungals like voriconazole share similar binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1]. This mechanistic understanding supports the potential cross-applicability of findings between agricultural and medical antifungal research.
This compound undergoes complex transformation in biological and environmental systems, yielding this compound-desthio as the primary metabolite through phase I desulfuration [2] [4]. Comprehensive metabolic studies have identified at least fourteen phase I and two phase II metabolites involved in various reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation [4]. The metabolic pathway can be visualized through the following experimental workflow:
Figure 1: Experimental Workflow for Studying this compound Metabolism and Effects
In plants, this compound is quickly transformed to this compound-desthio, which becomes the predominant residue detected at harvest time [2] [7]. Studies in wheat plants have shown that while this compound concentrations decrease rapidly, the desthio metabolite persists much longer, with residues detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food safety and residue management in agricultural systems.
Advanced analytical methods have been developed for the simultaneous determination of this compound and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME) protocol represents a green chemistry approach that avoids toxic dispersants:
Reagents and Materials: this compound and this compound-desthio standards (purity >97%), hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and filtered samples (water, juice, tea, vinegar) [8].
ELLME Procedure:
Chromatographic Separation:
This method achieves baseline separation of this compound and this compound-desthio enantiomers with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly alternative to conventional dispersive liquid-liquid microextraction approaches.
The definitive assessment of this compound-desthio's fungicidal activity requires evaluation of CYP51 inhibition through the following protocol:
Enzyme Preparation: Heterologous expression of Candida albicans CYP51 (CaCYP51) in Escherichia coli DH5α supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation and purification using Ni2+-NTA agarose affinity chromatography [1].
Binding Determinations:
CYP51 Reconstitution Assay:
This comprehensive assay enables the determination of IC50 values and mechanistic characterization of inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.
The regulatory assessment of this compound must account for the significant contribution of its desthio metabolite to overall toxicity. The acceptable daily intake (ADI) for this compound has been established at 0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3]. However, these values must be interpreted with consideration of the rapid in vivo conversion to the more toxic metabolite.
The European Commission has approved this compound for use until March 31, 2027, with Poland and France serving as dossier rapporteurs [9]. The substance is not currently candidate for substitution in the EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum Residue Limits (MRLs) have been established for this compound in various crops, but these may not fully account for the cumulative risk from the persistent metabolite.
Comprehensive risk assessment for this compound must incorporate metabolite-specific considerations:
Dietary Exposure: Monitoring studies have detected this compound-desthio residues in wheat grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice, tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat plants [7], influencing residue distribution patterns.
Environmental Remediation: Conventional biological treatment approaches show limited efficacy against this compound-desthio, as Chlorella pyrenoidosa demonstrates poor removal capability for the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown promise, eliminating approximately 96% of this compound-desthio and transforming it to lower toxicity metabolites [4].
Analytical Monitoring: Regulatory monitoring programs must include specific methods for this compound-desthio quantification, employing chiral separation techniques to account for enantioselective differences in toxicity and environmental behavior [8]. The development of green chemistry approaches like ELLME supports more sustainable monitoring capabilities.
This compound-desthio represents a critical case study in pesticide metabolite safety, demonstrating how a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound. The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a foundation for improved risk assessment and regulatory decision-making.
Future research should prioritize enantioselective risk assessment to account for the dramatically different toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require further development to address the environmental persistence of this compound-desthio in aquatic systems [4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a promising avenue for dual-purpose compound development [1].
This compound is a broad-spectrum triazole fungicide belonging to the demethylation inhibitor (DMI) group (FRAC Group 3) [1]. Its primary mode of action involves the inhibition of C-14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, preventing fungal growth and development.
A critical aspect of its biological activity is its chiral nature. The fungicide consists of two enantiomers, R-(−)-prothioconazole and S-(+)-prothioconazole, which exhibit significant differences in efficacy. Studies show the R-(−)-enantiomer possesses superior fungicidal activity, being 9 to 17 times more effective than the S-(+)-enantiomer against Fusarium graminearum [4].
The diagram below illustrates the fungicidal mechanism and the enantiomer-specific effect on mycotoxin inhibition.
This compound is a cornerstone in managing major diseases in cereals like wheat, barley, and corn. Effective application depends on precise timing and dosage to maximize yield protection and manage resistance.
This compound is highly effective against a range of economically significant diseases [5]. The following table summarizes its key uses and performance in cereal crops.
| Crop | Target Diseases | Application Efficacy & Impact | Key Application Notes |
|---|
| Wheat | Fusarium Head Blight (FHB), Septoria tritici, Rusts | • 30-50% yield increase when used preventatively. • Reduces mycotoxin (DON) production [5] [4]. | Critical for managing FHB and mycotoxin risk. | | Barley | Rusts | • 15-25% increase in harvest weight and quality [5]. | Provides strong systemic control. | | Corn | Northern Corn Leaf Blight, Rusts | • 20-35% reduction in disease severity [5]. | Apply during early tasseling for best results. |
For experimental design, the following protocol outlines key steps for evaluating this compound in controlled and field settings.
Formulation and Tank Mixing
Application Timing and Growth Stage
Application Methodology
Sustainable use of this compound requires understanding its environmental behavior and implementing robust resistance management strategies.
As a DMI fungicide, this compound has a medium to high risk of resistance development. The following pathways are known resistance mechanisms in fungal pathogens [2]:
To mitigate resistance, adhere to the following strategies:
Understanding the fate of this compound in the crop and environment is essential for risk assessment.
The experimental workflow for studying residue behavior is summarized below.
This compound remains a highly efficacious fungicide for protecting cereal yields and quality. Its optimal use relies on:
Future research should focus on the development of enantiomer-pure formulations utilizing the more active R-(−)-prothioconazole, integration with precision agriculture technologies, and further elucidation of its impact on soil microbiomes under field conditions.
The following workflow outlines the general stages for creating and evaluating a β-cyclodextrin-based fungicide microcapsule, synthesized from established methods for similar compounds [1] [2].
Here are the detailed steps for key experiments cited in the generalized protocol.
1. Synthesis of β-CD-g-poly(AMPS) Hydrogel Microparticles [1]
2. Drug Loading via Diffusion-Supported Swelling [1]
3. Determination of Entrapment Efficiency (EE) and Inclusion Rate (IR) [1] [2]
The tables below summarize critical quantitative data from analogous studies for reference in experimental design.
Table 1: Formulation Parameters for β-CD-g-poly(AMPS) Hydrogels [1]
| Formulation Code | β-CD (g/100 g) | AMPS (g/100 g) | MBA (g/100 g) | APS (g/100 g) | Entrapment Efficiency (%) |
|---|---|---|---|---|---|
| HS1 | 0.5 | 2 | 0.3 | 0.1 | 83.50 ± 0.30 |
| HS2 | 1 | 2 | 0.3 | 0.1 | Data not specified |
| HS3 | 2 | 2 | 0.3 | 0.1 | Data not specified |
| HS4 | 1 | 4 | 0.3 | 0.1 | Data not specified |
| HS5 | 1 | 5 | 0.3 | 0.1 | Data not specified |
| HS6 | 1 | 6 | 0.3 | 0.1 | Data not specified |
| HS7 | 1 | 4 | 0.4 | 0.1 | ~88.50 (Optimum release) |
| HS8 | 1 | 4 | 0.5 | 0.1 | Data not specified |
| HS9 | 1 | 4 | 0.6 | 0.1 | Data not specified |
Table 2: Standard Characterization Techniques for β-CD Complexes [1] [2]
| Technique | Purpose | Key Findings in Related Studies |
|---|---|---|
| FT-IR Spectroscopy | Confirm formation of inclusion complex via shift/disappearance of characteristic drug & β-CD peaks. | Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2]. |
| Differential Scanning Calorimetry (DSC) | Identify changes in thermal events (melting, decomposition) of drug, indicating encapsulation. | Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2]. |
| X-Ray Diffraction (XRD) | Detect change from crystalline drug state to amorphous state within complex. | Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1]. |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology and particle size of microparticles. | Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1]. |
| Particle Size Analysis | Determine Z-average particle size and polydispersity index (PDI). | BITC/HP-β-CD complexes showed a particle size of ~100-200 nm [2]. |
| In Vitro Release Study | Evaluate drug release profile under different pH conditions. | Formulation HS7 showed ~89% release at pH 1.2 and ~92% at pH 7.4 [1]. |
| Phase Solubility Study | Determine stability constant (Ks) of the complex; evaluate solubility enhancement. | A Ks value of 217 M⁻¹ was reported for BITC/HP-β-CD, indicating stable complex formation [2]. |
While the medical application is prominent [1], the technology is highly relevant to agriculture. Seed coating with functional polymers does not negatively affect the efficacy of co-applied fungicides like prothioconazole [3]. Furthermore, β-cyclodextrin encapsulation is successfully used in the food industry to improve the stability and controlled release of antimicrobial agents, a principle directly transferable to agrochemicals [2]. Supramolecular chemistry and nanodelivery systems are recognized as advanced tools for developing safer and more effective pesticides [4] [5] [6].
Prothioconazole is a widely used triazole fungicide, but it and its major metabolite, this compound-desthio, are considered potential threats to human health and environmental safety [1]. To address the need for sensitive and rapid monitoring, a novel hapten was designed and used to produce a selective polyclonal antibody in New Zealand white rabbits [1].
This protocol outlines two related immunoassays based on this antibody:
The ic-CLEIA method offers superior sensitivity, with a Limit of Quantification (LOQ) more than five times lower than that of the ic-ELISA [1].
The diagram below illustrates the logical flow from sample preparation to data analysis for these competitive immunoassays.
This section provides the step-by-step protocol for the colorimetric ic-ELISA method.
Workflow Diagram: ic-ELISA Procedure
Procedure:
The ic-CLEIA protocol is largely identical to the ic-ELISA, with the key difference lying in the detection step, which uses a chemiluminescent substrate for enhanced sensitivity.
Key Modification to the Workflow:
The data analysis follows the same principle as ic-ELISA, but uses the RLU values to generate the standard curve [1].
The table below summarizes the key performance characteristics of both methods as reported in the 2024 validation study.
Table 1: Performance Characteristics of ic-ELISA and ic-CLEIA for this compound [1]
| Parameter | ic-ELISA | ic-CLEIA |
|---|---|---|
| Limit of Quantification (LOQ) | 10.7 ng mL⁻¹ | 1.8 ng mL⁻¹ |
| Relative Sensitivity | Base | >5 times higher than ic-ELISA |
| Sample Analysis Recovery Range | 81.9% - 104.7% | 89.0% - 118.0% |
| Typical Samples Validated | Wheat grain, Soybean, Pond water | Wheat grain, Soybean, Pond water |
For accurate quantitative results, proper analysis of the standard curve is essential.
The development of a Chemiluminescence Enzyme Immunoassay (CLEIA) for this compound involves conjugating the target molecule to a carrier protein to produce an immunogen, generating specific antibodies, and establishing a competitive assay format using a chemiluminescent substrate.
1. Immunogen Preparation and Antibody Production The first step is to synthesize an immunogen by chemically linking a derivative of this compound (hapten) to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugate is used to immunize animals to produce specific polyclonal or monoclonal antibodies. The quality and specificity of these antibodies are critical for the assay's performance.
2. Core Assay Principle: Competitive CLEIA A competitive format is typically used for small molecules like this compound. The diagram below illustrates the main steps.
In this process:
3. Critical Assay Optimization Parameters To develop a robust assay, the following parameters must be optimized and their typical ranges are summarized in the table below.
| Parameter | Optimization Goal | Typical Range / Examples |
|---|---|---|
| Antibody Dilution | Max signal-to-noise ratio | 1:1,000 to 1:20,000 (needs checkerboard titration) |
| Coating Antigen Concentration | Optimal competition | 0.5 - 2.0 µg/mL |
| Incubation Time & Temperature | Equilibrium for sensitivity & speed | 30 - 60 min at 25-37°C |
| pH of Assay Buffer | Optimal antibody binding & enzyme activity | Phosphate Buffered Saline (PBS), pH 7.0 - 7.4 |
| Ionic Strength | Minimize non-specific binding | PBS with 0.05% - 0.1% Tween 20 |
| Chemiluminescence Substrate | Stable, high-intensity signal | Luminol/H2O2 for HRP; incubation: 5-15 min |
To obtain the specific, detailed protocol you require, I suggest you:
This compound is a systemic triazolinthione fungicide belonging to the demethylation inhibitor (DMI) class (FRAC Group 3) that inhibits sterol biosynthesis in fungal pathogens by targeting the CYP51 enzyme ( [1] [2]. First introduced by Bayer CropScience in 2004, this compound has gained widespread adoption due to its broad-spectrum activity against numerous fungal diseases in cereal crops, soybeans, canola, and other important agricultural commodities [1] [3]. The compound exhibits excellent protective, curative, and eradicative activities with long-lasting residual effects, making it a valuable tool in integrated disease management programs [4].
Suspension concentrate (SC) formulations represent one of the most important delivery systems for water-insoluble active ingredients like this compound. SCs are stable dispersions of solid active ingredients in water, typically containing multiple excipients including wetting agents, dispersants, thickeners, and antifoaming agents to maintain physical stability and facilitate application [5]. These formulations offer significant advantages including ease of handling and application, reduced organic solvent content compared to emulsifiable concentrates, and compatibility with various irrigation systems and tank mixes. The development of stable SC formulations requires careful attention to particle size distribution, zeta potential, and rheological properties to prevent Ostwald ripening, sedimentation, and crystal growth during storage.
The optimal composition of this compound SC requires precise balance between active ingredient concentration and various formulation additives to ensure stability, biological efficacy, and user safety. Based on comprehensive formulation studies, the following components and their concentration ranges have been established:
Table 1: Composition of this compound Suspension Concentrate (SC)
| Component | Function | Concentration Range (% w/w) | Specific Examples |
|---|---|---|---|
| This compound | Active ingredient | 10.0-40.0% | Technical grade (≥970 g/kg) [4] |
| Dispersants | Stabilize suspension, prevent settling | 2.0-6.0% | Sodium lignosulfonate, polyvinylpyrrolidone [5] |
| Wetting Agents | Reduce interfacial tension, improve dilution | 1.0-3.0% | Alkyl naphthalene sulfonates, alcohol ethoxylates [5] |
| Antifreezing Agents | Prevent freezing at low temperatures | 3.0-5.0% | Propylene glycol, ethylene glycol [6] |
| Thickening Agents | Modify rheology, prevent sedimentation | 0.1-0.5% | Xanthan gum, silicon dioxide [7] |
| Antifoaming Agents | Reduce foam during mixing and application | 0.1-0.5% | Silicone-based antifoamers [5] |
| Preservatives | Prevent microbial degradation | 0.1-0.3% | 1,2-benzisothiazolin-3-one |
| Stabilizers | Prevent chemical degradation | 0.5-2.0% | Transition metal salts (e.g., copper sulfate) [6] |
| Water | Carrier | Balance to 100% | Deionized water |
Active Ingredient Quality: Technical grade this compound with a minimum purity of 970 g/kg should be used to minimize the impact of impurities on formulation stability [4]. The primary relevant impurities include This compound-desthio and triazole-1-ethanol, which must be monitored as they can affect both biological performance and stability.
Stabilization System: The inclusion of transition metal salts (particularly copper sulfate at 0.5-1.0%) is critical for inhibiting the chemical degradation of this compound in aqueous formulations [6]. These stabilizers function by chelating reactive species and inhibiting catalytic decomposition pathways, thereby extending shelf life under varying storage conditions.
Dispersion System: A combination of anionic dispersants (sodium lignosulfonate) and non-ionic surfactants provides electrostatic and steric stabilization mechanisms that prevent particle aggregation and ensure redispersion homogeneity [7] [5]. This dual approach maintains uniform particle distribution throughout the shelf life.
The manufacturing process for this compound SC requires precise control of processing parameters to achieve optimal particle size distribution and formulation stability. The following diagram illustrates the key steps in the preparation workflow:
Step 1: Premixing and Particle Size Reduction
Step 2: Stabilization System Incorporation
Step 3: Excipient Addition and Final Adjustments
Step 4: Homogenization and Filtration
Rigorous quality control testing must be performed to ensure the this compound SC meets commercial specifications for biological performance and storage stability. The following parameters should be evaluated:
Table 2: Quality Control Specifications for this compound SC
| Test Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Active Ingredient Content | 95-105% of declared (30.0% w/w) | HPLC (C18 column, UV 220 nm) | Each batch |
| Particle Size Distribution | D90 < 3.0 μm; D50 < 1.5 μm | Laser diffraction (ISO 13320) | Each batch |
| Suspensibility | ≥90% after 30 min | CIPAC MT 15.1 | Each batch |
| Wettability | Complete dispersion within 60s | CIPAC MT 53.3 | Each batch |
| pH Value | 6.0-7.5 | CIPAC MT 75.1 | Each batch |
| Foaming Tendency | <25 mL after 1 min | CIPAC MT 47.1 | Each batch |
| Viscosity | 300-800 cP (Brookfield RV, spindle 3, 20 rpm) | CIPAC MT 22.1 | Each batch |
| Accelerated Stability (54°C, 14 days) | ≤5% degradation, all parameters in spec | CIPAC MT 46.3 | First 3 batches |
Accelerated Stability Studies
Long-term Stability Studies
Freeze-Thaw Stability
This compound SC formulations demonstrate excellent protective, curative, and eradicative activities against a broad spectrum of fungal pathogens. The biological performance is influenced by both the inherent properties of this compound and the formulation characteristics:
Disease Control Spectrum: this compound exhibits high efficacy against wheat eyespot (Tapesia yallundae), soybean rust (Phakopsora pachyrhizi), wheat yellow rust (Puccinia striiformis), and Septoria leaf blotch (Zymoseptoria tritici), with moderate activity against powdery mildews and brown rust [4].
Mode of Action: As a sterol biosynthesis inhibitor (DMI), this compound inhibits the CYP51 enzyme (14α-demethylase), disrupting ergosterol biosynthesis in fungal membranes [8] [2]. It is important to note that recent studies indicate the active fungicidal moiety is actually This compound-desthio, which is formed metabolically in both plants and fungi [8].
Tank-Mix Compatibility: this compound SC shows excellent compatibility with most strobilurin fungicides (e.g., pyraclostrobin, azoxystrobin), SDHI fungicides, and multi-site contact fungicides (e.g., mancozeb, chlorothalonil) [6] [2]. Always conduct a jar test before large-scale tank mixing.
Recommended Application Rates: Depending on the target pathogen and crop, application rates typically range from 0.8-1.2 L/ha for the 30% SC formulation in cereals, applied in 200-300 L water/ha [4].
Application Timing: For optimal results, apply preventively or at early disease development stages. This compound exhibits systemic activity with upward movement in the xylem, providing protection to new growth [2].
Resistance Management: this compound has a moderate resistance risk classification (FRAC Group 3) [2]. Implement anti-resistance strategies including:
This compound is classified as very toxic to aquatic life with long-lasting effects (H410) [1] [4]. The SC formulation should be developed and applied with appropriate environmental safeguards:
The development of a stable, efficacious this compound suspension concentrate requires careful attention to particle engineering, stabilization chemistry, and rheological optimization. The formulation composition and process detailed in this application note provide a robust foundation for producing a commercially viable SC product with excellent biological performance and storage stability. The inclusion of transition metal salt stabilizers addresses the inherent decomposition pathways of this compound in aqueous systems, while the optimized excipient system ensures superior suspension characteristics and application properties. As resistance management becomes increasingly important in agricultural disease control, the development of optimized formulations such as this SC contributes to the sustainable use of this valuable DMI fungicide.
Protective Application
Curative Application
The following tables summarize optimal application timings and efficacy for key crops and diseases, based on integrated research findings.
Table 1: Wheat Application Guide
| Disease | Protective Timing (Growth Stage) | Curative Timing (Growth Stage) | Efficacy & Notes |
|---|---|---|---|
| Early-Season Diseases (Powdery mildew, Septoria blotch, Tan spot) | Feekes 6-7 (1-2 joints present) [2] | Feekes 6-7; after infection if conditions favor disease [2] | Protects lower canopy; moderate efficacy [3] [2]. |
| Rust Diseases (Stripe, Leaf, Stem) | Feekes 8-9 (Flag leaf emergence to visible ligule) [2] | Feekes 8-9; after infection begins but before flag leaf symptoms [2] | Protects flag leaf and penultimate leaf; high efficacy against stripe rust [3] [2]. |
| Fusarium Head Blight (FHB/Scab) | Feekes 10.5.1 (Flowering initiation) [2] | Not recommended for curative action on FHB [2] | Critical application window; application after symptoms is ineffective [2]. |
Table 2: Oilseed Rape (OSR) Application Guide
| Disease | Protective Timing (Growth Stage) | Curative Timing (Growth Stage) | Efficacy & Notes |
|---|---|---|---|
| Light Leaf Spot | Onset of stem extension (GS31-51) [4] | Early spring from stem elongation; follow-up sprays if disease develops [4] | Provides reduction (curative) to moderate control (protective) [4]. |
| Sclerotinia Stem Rot | Early to full flower (GS60-65) [4] | Best applied as a protectant during flowering [4] | Provides control to moderate control [4]. |
For researchers investigating this compound efficacy and environmental impact, here are standardizable experimental methodologies.
Protocol 1: Field Efficacy and Timing Studies
This protocol models established agricultural research for determining optimal application windows [2].
The logical workflow for this protocol is outlined below:
Protocol 2: Laboratory Toxicity and Enantioselectivity Assessment
This protocol is based on laboratory studies assessing enantiomer-specific toxicity in aquatic organisms [5].
The workflow for this environmental toxicity assessment is as follows:
The tables below summarize quantitative data on the performance of this compound in controlling FHB and the associated mycotoxin deoxynivalenol (DON).
Table 1: Efficacy of Integrated Fungicide and Cultivar Resistance Strategies [1]
| Management Combination | FHB Index Control (%) | DON Control (%) |
|---|---|---|
| Moderately Resistant + Treated (MR_TR) | 76 | 71 |
| Moderately Susceptible + Treated (MS_TR) | 71 | 58 |
| Susceptible + Treated (S_TR) | 53 | 39 |
| Moderately Resistant + Untreated (MR_UT) | 54 | 51 |
| Moderately Susceptible + Untreated (MS_UT) | 43 | 30 |
Note: "Treated" refers to application of this compound + tebuconazole. MR_TR was the most effective and stable strategy.
Table 2: Efficacy of this compound Co-formulations and Application Timings [2]
| Fungicide Treatment | Reduction in FHB Incidence (%) | Reduction in DON (%) | Key Application Insight |
|---|---|---|---|
| Pydiflumetofen + this compound | 96 (at GS61) | 96 (at GS61) | Most effective product; wide application window (GS55-GS69). |
| This compound (Standard) | 83 | 75 | Effective, but outperformed by co-formulations. |
| Pydiflumetofen alone | 83 | 86 | Good DON control, better than this compound alone. |
| Early Timing (GS55) | 73 | 70 | Good reduction, but less effective than mid-flowering. |
| Optimal Timing (GS61) | 93 | 90 | Mid-flowering (early anthesis) is the most effective timing. |
| Late Timing (GS69) | 35 | Not Significant | Significantly reduced efficacy. |
For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.
This protocol is used to determine the baseline sensitivity of Fusarium graminearum to this compound and assess the risk of resistance development [3].
This protocol outlines the standard method for testing fungicide performance under field conditions, as used in the Uniform Fungicide Trials (UFT) [4].
Understanding resistance and how to prevent it is crucial for sustaining this compound's effectiveness.
For scientists and professionals developing management recommendations, the following points are critical.
The following diagram synthesizes the core information from this article into a logical workflow for understanding this compound's role and optimal use in FHB management.
Septoria tritici blotch (STB), caused by the fungal pathogen Zymoseptoria tritici, is a devastating foliar disease affecting wheat production in temperate, high-rainfall regions worldwide. STB can cause yield losses exceeding 50% under conducive conditions and poses a significant challenge due to its capacity to develop resistance to fungicides [1] [2]. Prothioconazole, a broad-spectrum triazolinthione fungicide, is a cornerstone for managing STB and other wheat diseases. It functions as a sterol 14α-demethylation inhibitor (DMI), classified as FRAC Group 3 [3] [4]. These application notes provide detailed technical protocols for researchers and scientists on the efficacious use of this compound against STB, integrating the latest data on its mode of action, application timing, and resistance management.
Table 1: Key properties of this compound according to the Pesticide Properties DataBase (PPDB) [3].
| Property | Value / Description |
|---|---|
| Chemical Group | Conazole fungicide (Triazolinthione) |
| IUPAC Name | (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione |
| Molecular Formula | C₁₄H₁₅Cl₂N₃OS |
| Mode of Action (FRAC Group) | Group 3 (Sterol biosynthesis inhibitor) |
| Systemic Activity | Systemic with protective, curative, and eradicative action |
| Water Solubility (pH 7, 20°C) | 22.5 mg/L |
| Minimum Active Substance Purity | 970 g/kg |
| EU Approval Status | Approved until 31/03/2027 |
The antifungal activity of this compound is mediated through its primary metabolite, This compound-desthio [5] [6]. The parent this compound molecule contains a triazolinthione group and does not effectively inhibit the CYP51 enzyme in vitro. Metabolic activation in planta and in vivo removes the sulfur atom from the triazolinthione ring, converting it to the triazole-containing this compound-desthio [5].
The following diagram illustrates the activation pathway and mode of action of this compound against Zymoseptoria tritici.
This compound is highly effective against a range of wheat diseases. Its efficacy against specific pathogens, as reported in the PPDB, is summarized below [3].
Table 2: Efficacy profile of this compound against key wheat diseases [3].
| Pathogen | Disease | Efficacy Level |
|---|---|---|
| Zymoseptoria tritici | Septoria leaf/glume blotch | Moderate |
| Oculimacula spp. | Eyespot | High |
| Puccinia striiformis | Yellow (Stripe) rust | High |
| Puccinia recondita | Brown (Leaf) rust | Low |
| Fusarium graminearum | Fusarium head blight (Scab) | Moderate |
| Blumeria graminis | Powdery mildew | Moderate |
| Phakopsora pachyrhizi | Soybean rust | High |
The timing of fungicide application is critical for effective STB control. Research indicates that applications targeting the protection of the upper canopy, particularly the flag leaf and penultimate leaf, provide the greatest return on investment, as these leaves contribute 70-90% of the photosynthates for grain fill [4] [7].
Table 3: Summary of fungicide application timings and their roles in wheat disease management.
| Application Name | Feekes Growth Stage | Primary Target | Rationale and Consideration |
|---|---|---|---|
| T1 | GS30-31 (Stem Extension) | Lower-to-mid canopy | Protects yield-forming leaves early. Use in high-disease-risk scenarios [8] [7]. |
| T2 | GS37-39 (Flag Leaf Emergence) | Flag leaf (F) and penultimate leaf (F-1) | Most important timing for yield protection. Requires a robust, broad-spectrum product [9] [4]. |
| T3 (If needed) | GS59-65 (Head Emergence to Flowering) | Ear/Head | Primarily for Fusarium Head Blight (FHB) control. This compound is a key active for FHB management [4]. |
The following workflow outlines the decision-making process for this compound application within a season.
Objective: To evaluate the efficacy of this compound (alone and in mixture) against Zymoseptoria tritici in winter wheat under field conditions.
Experimental Design:
Treatment List (Example):
Application Procedure:
Data Collection:
Data Analysis:
Zymoseptoria tritici has a high risk of developing resistance, with reduced sensitivity to Group 3 (DMI) fungicides already documented in Australia and Europe [1]. This compound must be used within a strict anti-resistance strategy.
This compound remains a highly valuable tool for managing Septoria tritici blotch in wheat due to its systemic, multi-site activity and its potency when metabolically activated. Its efficacy is maximized when applied as part of an integrated program:
Future research should focus on monitoring shifts in sensitivity to this compound in Zymoseptoria tritici populations and further elucidating the non-target impacts on soil health to ensure its sustainable use.
1. Chemical Profile and Mode of Action this compound is a broad-spectrum triazole fungicide belonging to the sterol biosynthesis inhibitor (SBI) class and is specifically a Demethylation Inhibitor (DMI) [1] [2]. Its molecular target is CYP51 (lanosterol 14α-demethylase), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4]. Inhibition of this enzyme disrupts membrane integrity and function, leading to the death of the fungal pathogen [4]. A distinctive feature of its binding to CYP51, as demonstrated with Mycosphaerella graminicola, is that it acts as a competitive inhibitor and exhibits a different binding spectrum compared to classical triazoles, which are non-competitive inhibitors [3].
2. Known Efficacy and Spectrum of Activity this compound is effective against a wide range of fungal diseases in cereals and other crops [1] [5]. The table below summarizes its documented efficacy against key pathogens.
| Crop | Pathogen/Disease | Reported Efficacy | Key Supporting Research |
|---|---|---|---|
| Wheat | Mycosphaerella graminicola (Septoria leaf blotch) | High (sterol profile inhibition) [3] | Sterol composition analysis, CYP51 binding assays [3] |
| Eyespot | High [1] | Pesticide Properties DataBase (PPDB) efficacy rating [1] | |
| Yellow Rust | High [1] | PPDB efficacy rating [1] | |
| Powdery Mildew, Brown Rust, Septoria | Moderate [1] | PPDB efficacy rating [1] | |
| Soybean | Rust | High [1] | PPDB efficacy rating [1] |
| Barley | Net Blotch, Rhynchosporium, Ramularia | Moderate to High (in formulated products) [6] | Field trials (AHDB, 2024) with Ascra Xpro [6] |
| Fusarium spp. | Fusarium graminearum | High (nanoemulsion study) [7] | In vitro and in vivo fungicidal activity tests [7] |
3. Application Methods and Real-World Uses this compound is versatile and can be applied as a seed treatment or as a foliar spray [1] [5].
4. Resistance Management this compound has a moderate-risk rating for resistance [2]. The Fungicide Resistance Action Committee (FRAC) provides guidelines for its use:
Protocol 1: Assessing In Vitro Binding Affinity to CYP51 This protocol is based on the methodology used to characterize the unique binding of this compound to M. graminicola CYP51 (MgCYP51) [3].
The following diagram illustrates the experimental workflow for this protocol:
Protocol 2: Evaluating In Vivo Fungicidal Activity and Formulation Optimization This protocol is adapted from studies on developing and testing this compound nanoemulsions (Prot@NE) against Fusarium graminearum [7].
The current search results reveal several areas for further investigation:
The central finding from the research is that sublethal concentrations of the triazole fungicide prothioconazole induce oxidative stress in the fungus, which in turn activates the biosynthetic pathway for DON production [1] [2].
The following diagram illustrates this key signaling pathway and the general workflow for investigating it.
The table below summarizes key quantitative findings from the in vitro studies.
| Experimental Condition | Key Measured Outcome | Observation / Result |
|---|---|---|
| Sublethal Prothio. + Fluoxastrobin (1/10 & 1/100 field dose) | DON Production (at 48h) | Significant increase in DON [1]. |
| Sublethal Prothio. (1/50 field dose, ~50% germination inhibition) | DON Production | Increased to 32 μg/μg fungal DNA [2]. |
| Sublethal Prothio. + Fluoxastrobin (1/10 & 1/100 field dose) | H₂O₂ Production (at 4h) | Timely hyper-induction, preceding DON accumulation [1] [2]. |
| Direct H₂O₂ Application | DON Production | Similar induction of DON production [1] [2]. |
| Prothio. + Catalase | DON Production | Complete disappearance of DON-inducing effect [1]. |
| Azoxystrobin (all concentrations) | DON Production | No significant influence on DON production [1] [2]. |
This methodology is adapted from the research to provide a reproducible protocol for your own investigations [1] [2].
Objective: To assess the effect of sublethal fungicide concentrations on DON and H₂O₂ production by F. graminearum in a controlled liquid culture.
Materials:
Procedure:
The workflow for this protocol is visualized below.
Q1: Why did my experiment show no increase in DON, even with sublethal fungicide doses?
Q2: How can I directly prove that H₂O₂ is the key trigger in my system?
Q3: Are there any practical implications for field application of this compound?
The table below summarizes the core quantitative findings from pivotal studies on prothioconazole-induced oxidative stress.
| Fungicide Treatment | Key Findings on Oxidative Stress & Mycotoxin Production | Experimental Context | Source |
|---|---|---|---|
| This compound (sublethal) | H₂O₂ hyper-induction within 4 hours; subsequent increase in Deoxynivalenol (DON). Effect abolished by co-application of catalase [1] [2] [3]. | In vitro germination assay with Fusarium graminearum [1]. | |
| This compound + Fluoxastrobin (sublethal) | Significant increase in H₂O₂ at 4h; triggered a huge production of DON at 48h [1] [2]. | In vitro germination assay with F. graminearum [1]. | |
| Azoxystrobin | No significant influence on conidial germination, fungal biomass, DON production, or H₂O₂ levels [1] [2]. | In vitro germination assay with F. graminearum (used as a comparative control) [1]. | |
| H₂O₂ (Direct application) | Direct application to germinating conidia induced DON production in F. graminearum, mimicking the fungicide effect [1] [3]. | In vitro validation experiment [1]. | |
| This compound (recommended dose) | Increased levels of malondialdehyde (MDA) and H₂O₂ in soybean plants, indicating strong phytotoxic effects [4]. | In vivo pot experiment with soybean plants [4]. |
To help you replicate and build upon these key findings, here are detailed methodologies for the central experiments.
This protocol is adapted from the seminal studies on Fusarium graminearum [1] [2].
This validates the in vitro findings in a more complex system [1] [4].
The following diagram illustrates the proposed signaling pathway triggered by sublethal this compound and the corresponding experimental workflow for its investigation.
Q1: Why do I see highly variable DON production in my experiments with this compound? A1: The key factor is the concentration. DON production is triggered specifically by sublethal doses that induce an oxidative stress response without killing the fungus. At lethal doses, growth is inhibited and toxin production may not occur. At very low doses, there may be no stress trigger [1]. Precisely determining the sublethal range (e.g., 1/50 to 1/100 of field dose) for your specific fungal strain is critical.
Q2: How can I be sure that H₂O₂ is the causative agent and not just a correlative signal? A2: You can confirm causality through two critical experimental approaches:
Q3: My research focuses on a different Fusarium species. Is this mechanism universal? A3: The mechanism may be conserved but the outcome can be species- and even chemotype-dependent. For instance, while H₂O₂ increases DON in F. graminearum, it can reduce nivalenol (NIV) in NIV chemotypes and has been shown to strongly suppress moniliformin (MON) and fumonisins (FBs) in F. proliferatum and F. subglutinans [2] [5]. Always validate in your specific model system.
Q4: What are the best practices for accurately measuring H₂O₂ in my culture assays? A4: This is a technically challenging area. Key guidelines include [6]:
1. What is the mode of action of this compound? this compound is a systemic fungicide belonging to the Demethylation Inhibitor (DMI) group (Group 3) [1]. Its mode of action involves inhibiting the CYP51 enzyme (sterol 14α-demethylase), which is crucial for ergosterol biosynthesis in fungal cell membranes [2] [3]. This inhibition leads to the accumulation of toxic methylated sterols and ultimately disrupts membrane integrity and function, causing fungal cell death [2].
2. What are the primary known mechanisms of resistance to this compound? Resistance to DMIs like this compound is often complex and can involve several mechanisms, sometimes in combination:
CYP51 gene can alter the fungicide's binding site, reducing its efficacy. Research on Fusarium graminearum has identified several point mutations in the FgCYP51 gene (including FgCYP51A, FgCYP51B, and FgCYP51C) that are potentially linked to this compound resistance [4].CYP51 mutations alone, suggesting the involvement of other genomic, epigenomic, and transcriptomic factors [3].3. How does resistance to this compound typically develop in fungal populations? Resistance development is driven by selection pressure. When a fungicide is applied, it kills sensitive individuals, but any naturally occurring resistant individuals survive and reproduce. This compound resistance is generally considered to be quantitative, meaning it often develops gradually through the accumulation of multiple genetic changes that each contribute a small reduction in sensitivity [5] [4].
The table below summarizes the in vitro sensitivity of various Fusarium species, key pathogens in peanut root rot, to this compound and other fungicides. The data is expressed as EC50 values (the effective concentration required to inhibit mycelial growth by 50%), providing a baseline for comparison in your experiments [6].
| Fusarium Species | This compound | Prochloraz | Tebuconazole | Pydiflumetofen | Difenoconazole |
|---|---|---|---|---|---|
| F. solani | 1.14 ± 0.16 mg/L | 0.02 ± 0.00 mg/L | 0.26 ± 0.07 mg/L | 0.31 ± 0.07 mg/L | 0.62 ± 0.12 mg/L |
| F. oxysporum | 1.39 ± 0.21 mg/L | 0.03 ± 0.00 mg/L | 0.65 ± 0.10 mg/L | 0.67 ± 0.06 mg/L | 3.58 ± 0.76 mg/L |
| F. neocosmosporiellum | 3.15 ± 0.81 mg/L | 0.06 ± 0.01 mg/L | 0.44 ± 0.10 mg/L | 0.52 ± 0.10 mg/L | 1.41 ± 0.25 mg/L |
| F. proliferatum | 1.25 ± 0.19 mg/L | 0.03 ± 0.00 mg/L | 0.39 ± 0.08 mg/L | 0.42 ± 0.09 mg/L | 1.85 ± 0.31 mg/L |
Note: Lower EC50 values indicate higher sensitivity. Data adapted from a 2025 study on peanut root rot pathogens in China [6].
This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) and EC50 values of this compound against fungal isolates [3].
Workflow Overview
Materials & Reagents
Step-by-Step Procedure
This protocol outlines a multi-faceted approach to identify the molecular basis of resistance in fungal isolates showing reduced sensitivity.
Workflow Overview
A. Generating Resistant Mutants (Laboratory Selection)
B. DNA Extraction and CYP51 Gene Sequencing
CYP51 gene and its promoter region. Fusarium graminearum, for example, has three homologs: FgCYP51A, FgCYP51B, and FgCYP51C [4].C. RNA Extraction and Gene Expression Analysis (qPCR)
CYP51) and efflux pump genes (e.g., ABC transporters). Use stable reference genes (e.g., β-tubulin, GAPDH) for normalization. Calculate the relative fold change in gene expression using the 2^(-ΔΔCt) method [3].
FAQ 1: Why should my environmental risk assessment for prothioconazole include its metabolite? this compound rapidly transforms into its major metabolite, this compound-desthio (PTD), in the environment (e.g., in water, on plant surfaces, and in soil) [1] [2]. This metabolite is not only more persistent but also exhibits higher toxicity to aquatic organisms, mammals, and plants compared to the parent compound [3] [2]. Therefore, an assessment based solely on the parent compound will significantly underestimate the environmental risk [4].
FAQ 2: Does the chirality of this compound and its metabolite affect their toxicity? Yes, both this compound and PTD are chiral compounds, and their enantiomers show stereoselective toxicity. For the aquatic plant Lemna minor, the S-enantiomer of PTD (S-PTD) is the most toxic form [3]. In contrast, for fungi, the R-(-)-enantiomer of this compound has higher fungicidal activity but may also stimulate the production of more mycotoxins [5].
FAQ 3: What are the main treatment strategies for this compound and PTD in water? Bioremediation using the green alga Chlorella pyrenoidosa can effectively remove this compound from water. However, note that this process transforms it into the more toxic PTD [1]. For a more complete degradation, Advanced Oxidation Processes (AOPs) that activate peroxymonosulfate (PMS) have shown promise in eliminating PTD without generating other highly toxic intermediates [1].
The following tables summarize core quantitative data essential for experimental planning and risk assessment.
Table 1: Aquatic Toxicity of this compound (PTZ) and this compound-desthio (PTD) Data presented as median lethal or effect concentrations for various aquatic organisms.
| Organism | Compound | Endpoint | Value (mg/L) | Notes | Source |
|---|---|---|---|---|---|
| Lemna minor (Duckweed) | R-PTZ | 7-d IC50 | 5.63 | Toxicity order: S-PTD > Rac-PTD > S-PTZ > R-PTD > Rac-PTZ > R-PTZ | [3] |
| Rac-PTZ | 7-d IC50 | 2.12 | [3] | ||
| S-PTZ | 7-d IC50 | 1.15 | [3] | ||
| R-PTD | 7-d IC50 | 1.69 | [3] | ||
| Rac-PTD | 7-d IC50 | 1.04 | [3] | ||
| S-PTD | 7-d IC50 | 0.76 | Most toxic variant tested | [3] | |
| Gobiocypris rarus (Rare Minnow) | PTZ & Metabolites | 96-h LC50 | 2.23 | Combinative toxicity of PTZ with M01 and M04 (PTD) | [4] |
| Daphnia magna | (-)-PTZ | 48-h EC50 | > Synergistic | Toxicity of the (-)-enantiomer is 2.2x that of the (+)-enantiomer, with synergistic effects in mixture | [1] |
Table 2: Environmental Fate Parameters for this compound in Soil Degradation half-lives and sorption under different conditions.
| Parameter | Soil Type (Location) | Conditions | Value | Notes | Source |
|---|---|---|---|---|---|
| DT50 (Half-life) | HNS (Henan) | Aerobic | 2.27 days | Degrades faster under anaerobic conditions. Half-lives fit a first-order kinetic model. | [4] |
| DBS (Dongbei) | Aerobic | 1.14 days | [4] | ||
| SXS (Shaanxi) | Aerobic | 0.06 days | [4] | ||
| Kf (Sorption Coefficient) | HNS (Henan) | - | 16.9 | Sorption capacity correlates with soil organic matter content. | [4] |
| DBS (Dongbei) | - | 23.6 | [4] | ||
| SXS (Shaanxi) | - | 62.5 | [4] |
This protocol is adapted from standardized guidelines (ISO 20079, OECD 221) and recent research [3].
1. Objective: To determine the acute toxicity and sublethal physiological effects of this compound and its metabolites on duckweed.
2. Materials:
3. Procedure:
4. Data Analysis:
For researchers designing efficacy trials, precise application timing and dosage are critical. The following table summarizes key parameters for prothioconazole use in major crops, based on current agricultural practices [1].
| Crop | Key Diseases Controlled | Max Individual Dose (L/ha) | Max Total Dose (L/ha) | Latest Application Timing |
|---|---|---|---|---|
| Winter & Spring Wheat | Eyespot, Septoria, Yellow & Brown Rust, Powdery Mildew, Fusarium Ear Blight (reduction) | 0.8 | 2.4 | Before milky grain ripe stage (GS 70) |
| Winter & Spring Barley | Eyespot, Powdery Mildew, Yellow & Brown Rust, Rhynchosporium, Net Blotch | 0.8 | 1.6 | Before beginning of flowering (GS 61) |
| Rye | Eyespot, Powdery Mildew, Brown Rust, Rhynchosporium | 0.8 | 2.4 | Before milky grain ripe stage (GS 70) |
| Oats | Eyespot, Crown Rust, Mildew | 0.8 | 1.6 | Before beginning of flowering (GS 61) |
| Winter Oilseed Rape | Light Leaf Spot, Phoma Leaf Spot, Stem Canker, Sclerotinia Stem Rot | 0.7 | 1.4 | Full flowering (BBCH 65) |
Not all this compound formulations perform equally. Advanced formulation technologies can significantly influence experimental outcomes. The table below compares next-generation formulations against conventional standards [2].
| Formulation Technology | Key Feature | Proven Experimental Advantage | Measured Outcome vs. Standard |
|---|
| Asorbital Technology (e.g., SORATEL, MAGAN) | In-built adjuvant for enhanced leaf uptake; special solvent system. | Better rainfastness and systemic movement within the leaf. | - 60% AI retention post-rain (vs. 30% in standard) [2].
This protocol, derived from industry methods, quantifies a formulation's resistance to wash-off [1] [2].
A critical factor often overlooked in experimental design is the rapid metabolic transformation of this compound into This compound-desthio, a metabolite with higher toxicity [4]. This transformation occurs on plant surfaces, equipment, and skin.
This metabolic pathway and exposure route are visualized below.
Q1: What is the primary value of this compound in resistance management? Its unique triazolinthione chemistry and DMI mode of action make it a cornerstone for controlling a broad spectrum of diseases and managing resistance in integrated pest management (IPM) programs [5] [4].
Q2: How can the performance of a this compound formulation be quantified in lab conditions? Key assays include rainfastness trials (measuring active ingredient retention after simulated rainfall) and systemic movement studies (evaluating disease control in treated vs. non-treated leaf sections) [1] [2].
Q3: What is the most critical safety precaution when handling this compound? The most critical precaution is wearing appropriate chemical-resistant gloves and protective clothing to prevent dermal exposure, given the rapid transformation of the parent compound to the more toxic metabolite this compound-desthio [4].
Q4: What recent technological advances are shaping new this compound formulations? The main advances are in delivery systems, such as Asorbital adjuvant technology for enhanced uptake and movement, and nano-polymer/nanoemulsion technologies for improved droplet coverage, rainfastness, and reduced environmental toxicity [1] [2] [3].
The core challenge in studying chiral compounds is separating the enantiomers. Here are the effective chromatographic methods developed for this compound and its main metabolite, this compound-desthio.
| Method | Chiral Selector/Stationary Phase | Key Conditions | Separation Performance | Application Notes |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Polysaccharide-based CSPs (Chiralcel OD, Chiralcel OJ-H, Lux Cellulose-1, Chiralpak IA, IB, IC, AY-H, AZ-H) | Reverse-phase (e.g., ACN/water) or normal-phase mobile phases. | Baseline separation for this compound and/or this compound-desthio. | Method development is complex; optimal CSP and mobile phase must be selected. |
| Ultraperformance Liquid Chromatography (UPLC) [2] | Polysaccharide chiral column (specific type not listed) | Not specified in detail. | Simultaneous enantioseparation in <20 min; Resolution (Rs): PTZ=1.9, dPTZ=2.1. | Faster analysis with good resolution. |
| Supercritical Fluid Chromatography (SFC) [2] | Not specified | Not specified | Separation of all four enantiomers in <2 min; Resolution (Rs) > 3.0. | Ultra-fast analysis for high-throughput labs. |
| Capillary Electrophoresis (CE) [2] | 5 mM TM-β-CD (neutral cyclodextrin) in 100 mM borate buffer (pH 9.0) | Voltage: +30 kV; Temperature: 25 °C. | Fast, cost-effective separation; no chiral column needed. | Simple, uses low volumes of reagents. |
The biological effects of this compound are highly enantioselective. The tables below summarize these differences for the target fungus and non-target organisms.
| Organism/System | R-(-)-Prothioconazole Activity | S-(+)-Prothioconazole Activity | Key Findings & Implications |
|---|---|---|---|
| Target Pathogenic Fungi [2] [3] | Highly active (EC₅₀: 0.01–0.03 mg/L) | 85 to 2768 times less active than R-enantiomer | The R-enantiomer is responsible for nearly all fungicidal efficacy. |
| Scenedesmus obliquus (Green Algae) [4] | 72h-EC₅₀: 16.53 mg/L (Lower toxicity) | 72h-EC₅₀: 7.85 mg/L (Higher toxicity) | S-enantiomer causes greater growth inhibition and oxidative stress. |
| Daphnia magna (Water Flea) [3] | 48h-EC₅₀: 2.82 mg/L (Higher toxicity) | Lower toxicity (2.2 times less toxic than R-) | Enantiomers show opposing toxicity patterns in different aquatic species. |
| Earthworms (Eisenia foetida) [5] | Preferentially degraded in soil and earthworms. | Preferentially accumulates in earthworm tissues. | S-(+)-PTZ and its metabolite S-(-)-dPTZ persist longer in organisms. |
Here are solutions to some frequent challenges in enantiomer separation and interpretation:
Poor Resolution (Rs) in HPLC/UPLC:
Inconsistent Metabolite Results:
Misinterpreting Biological Activity:
The following workflow, based on a study in artificial soil, details how to assess the enantioselective toxicity of this compound on earthworms (Eisenia foetida) [5].
Key Steps and Materials:
The following diagram illustrates the core mechanism of enantioselective oxidative stress and toxicity observed in earthworms, summarizing the biomarker findings [5].
This compound degrades rapidly in soil, but its primary metabolites are significantly more persistent. The degradation rate is influenced by soil type, oxygen levels, and microbial community.
Table 1: Summary of this compound and Metabolite Half-Lives (DT50) in Various Soils
| Compound | Conditions | Matrix | Half-Life (DT50) Range | Citation |
|---|---|---|---|---|
| This compound | Aerobic | Soil | 0.06 - 2.27 days | [1] [2] |
| This compound | Anaerobic | Soil | 0.14 - 1.73 days | [1] [2] |
| This compound | Aerobic | Water-Sediment | 1.58 - 2.18 days | [1] [2] |
| Metabolite M01 | Aerobic | Soil | 16.6 - 99.6 days | [1] |
| Metabolite M04 | Aerobic | Soil | 15.8 - 50.7 days | [1] |
Yes, this compound undergoes enantioselective degradation in soil. The R-(-)-enantiomer of this compound degrades faster than the S-(+)-enantiomer across various soil types [3]. This is critical for risk assessment because the enantiomers may have different biological activities and toxicities. The chiral metabolite, R-prothioconazole-desthio, is also preferentially formed [3].
The metabolites, particularly M04, pose significant environmental risks. Furthermore, mixtures of the compound and its metabolites can exhibit synergistic toxicity, meaning their combined effect is greater than the sum of their individual effects [1] [2].
Table 2: Key Environmental Risk Indicators for this compound and Metabolites
| Organism/Group | Risk Identified | Key Compound(s) | Use Scenario | Citation |
|---|---|---|---|---|
| Aquatic Organisms | High long-term risk | Metabolite M04 | Spray uses on winter cereals | [4] |
| Birds & Mammals | High long-term risk | This compound | Seed treatment on winter cereals | [4] |
| Gobiocypris rarus (Rare Minnow) | Acute toxicity; Synergistic effects | M01; Mixtures | Laboratory assay | [1] [2] |
Bioremediation using specific microbial strains shows high potential for cleaning up this compound contamination. Research has screened and identified effective microorganisms from activated sludge [5] [6].
This protocol is based on methods used to determine the degradation rates and formation of metabolites in soil [1] [3] [2].
This protocol outlines the process for isolating and evaluating this compound-degrading microbes [6].
The following diagram illustrates the core degradation pathway of this compound in the environment and a general workflow for studying it.
The next diagram outlines a logical workflow for designing experiments related to this compound's environmental fate.
The table below summarizes quantitative toxicity data for prothioconazole and its major metabolite, this compound-desthio, which is often more toxic.
| Organism / System | Endpoint | Value | Notes | Source |
|---|---|---|---|---|
| Soil Fungi (Non-Target) | Colony Growth (various responses) | Range from inhibition to stimulation | Strongly phylogenetically conserved; Basidiomycota most sensitive. | [1] |
| Rhizosphere Microbiome | Bacterial & Fungal Richness | Significant decrease | Observed in black soil, yellow earth, and red earth. | [2] |
| Operator Health (Risk Quotient) | Primary Risk Assessment | >1 (Unacceptable) | For backpack sprayers without proper PPE. | [3] |
| Operator Health (Risk Quotient) | Refined Risk Assessment | <1 (Acceptable) | With use of complete personal protective equipment (PPE). | [3] |
| Wheat Grain (Residue Intake) | Hazard Quotient (HQ) | 1.30 - 5.95% (Long-term) | Risk considered acceptable. | [4] |
| Wheat Grain (Residue Intake) | Acute Hazard Index (aHI) | 1.94 - 18.2% (Short-term) | Risk considered acceptable. | [4] |
Here are detailed methodologies for key assays cited in the research, which you can adapt for your own experiments.
FAQ 1: How can I assess the effects of this compound on non-target soil fungi?
This protocol is adapted from a study that tested the effects on 31 naive fungal isolates from a natural grassland [1].
FAQ 2: How do I evaluate the impact of this compound on a complex soil microbial community?
This pot experiment protocol assesses the impact on the rhizosphere microbiome [2].
FAQ 3: What is the critical consideration regarding this compound's chemistry in experimental design?
This compound rapidly transforms into its major metabolite, This compound-desthio, which is often more toxic and persistent [3] [4]. Your analytical methods must be able to detect and quantify both the parent compound and this metabolite. Always report results for both substances, as risk assessments are driven by the combined exposure.
FAQ 4: What are the key risks to operators applying this compound, and how can they be mitigated?
Studies show that operator exposure during application (e.g., with backpack sprayers) can pose an unacceptable health risk in initial assessments [3].
The following diagram outlines the logical workflow for designing a study on this compound's effects, incorporating the key considerations discussed above.
This diagram illustrates the specific steps for conducting the fungal growth inhibition assay described in FAQ 1.
I hope this technical support center provides a solid foundation for your research. The key takeaways are the necessity to monitor the toxic metabolite this compound-desthio, the importance of phylogenetic diversity in test organisms, and the critical need for strict safety protocols.
Q1: What is the primary mechanism behind this compound's incompatibility with some insecticides?
This compound (PTC) is a triazole fungicide that inhibits cytochrome P450 (CYP450) enzymes [1] [2]. This mechanism is fungicidal against target pathogens but can be problematic in mixtures. When combined with certain insecticides that are themselves metabolized by CYP450 enzymes, PTC can inhibit the detoxification pathway of the insecticide. This leads to increased insecticide potency and can cause synergistic toxic effects in non-target organisms [3]. This is a critical consideration for environmental risk assessments.
Q2: Are there specific pesticide combinations with this compound that have been shown to cause synergistic toxicity?
Yes, recent peer-reviewed research has documented a significant synergistic effect. The table below summarizes key findings from a study on a non-target beneficial insect.
| Combination | Organism | Effect Demonstrated | Key Metric |
|---|
| This compound + Lambda-Cyhalothrin | Carabid Beetle (Platynus assimilis) | Significant synergistic effect on mortality [3]. | LT50 (Combined): 12.2 days LT50 (PTC alone): 51.6 days LT50 (LCyh alone): 60.3 days [3] |
Q3: What are the documented effects of this compound on mammalian metabolic systems?
Studies in mice indicate that exposure to PTC and its main metabolite, this compound-desthio (PTC-d), can target the liver and disrupt hepatic metabolism [1]. The table below summarizes the observed metabolic effects.
| Aspect of Metabolism | Observed Effect in Mice |
|---|---|
| Glucose Metabolism | Altered levels of metabolites involved in glycolysis and gluconeogenesis [1]. |
| Lipid Metabolism | Disturbances in fatty acid synthesis and oxidation processes [1]. |
| Amino Acid Metabolism | Disrupted metabolism of various amino acids [1]. |
| Oxidative Stress | Induction of oxidative stress and changes in glutathione metabolism [1]. |
Q4: Is this compound a risk for pesticide-drug interactions (PDIs) in humans?
An integrated in vitro and PBPK modeling study concluded that PTC inhibits human CYP2C9, CYP2C19, and CYP3A4 enzymes [2]. However, simulations predict no significant inhibition of these enzymes at the Acceptable Daily Intake (ADI) level of 0.05 mg/kg/day [2]. This suggests the risk of PDIs from dietary exposure is low, though research focuses on high doses relevant to toxicology.
For researchers looking to validate or explore these interactions, here are summaries of key experimental approaches from the literature.
Protocol 1: Assessing Synergistic Lethal Effects in Insects
This protocol is adapted from a study on carabid beetles [3].
Protocol 2: Investigating Hepatic Metabolism Disruption in Mammals
This protocol is based on a metabolomics study in mice [1].
The following diagram illustrates the core mechanism of this compound's interaction with other pesticides, based on the research findings.
The following tables summarize experimental data on the efficacy of prothioconazole and other fungicides against various fungal pathogens.
Table 1: Efficacy Against Fusarium Species Causing Head Blight and Crown Rot
| Pathogen | Fungicide Class | Key Fungicide(s) | Efficacy / Sensitivity (EC50) | Key Findings |
|---|---|---|---|---|
| Fusarium pseudograminearum (FCR) | DMI | This compound | EC~50~: 0.016 - 2.974 µg/mL (avg. 1.191 µg/mL) [1] | No resistant field isolates found; highly effective [1]. |
| DMI | Tebuconazole, Prochloraz, Flutriafol | No cross-resistance observed [1] | Effective alternative DMIs with no cross-resistance to this compound [1]. | |
| Fusarium asiaticum* & *F. graminearum (FHB) | DMI | Various (e.g., Difenoconazole, Hexaconazole, Metconazole) | Resistance developed over 10 years [2] | DMI efficacy has decreased over time [2]. |
| SDHI | Various | No significant resistance observed [2] | Remains highly effective against FHB [2]. | |
| QoI | Various | No significant resistance observed [2] | Remains highly effective against FHB [2]. | |
| MBC | Carbendazim, Thiophanate-methyl | Resistance developed over 10 years [2] | High resistance levels observed [2]. |
Table 2: Efficacy and Resistance in Other Pathogenic Fungi
| Pathogen / Disease | Fungicide | Efficacy / Resistance Profile | Key Findings |
|---|---|---|---|
| Mycosphaerella graminicola (Septoria Leaf Blotch) | This compound | Protective application: Highly effective regardless of isolate sensitivity [3]. | Curative application: Efficacy significantly reduced against some resistant isolates [3]. Protective use is recommended [3]. |
| Penicillium italicum (Citrus Blue Mold) | Prochloraz (DMI) | Resistant (Pi-R) and Sensitive (Pi-S) strains identified [4]. | DMI resistance involves overexpression of efflux pumps (ABC, MFS), multiple CYP51 genes, and activation of stress response pathways [4]. |
To ensure the reproducibility of the data cited in your guide, here are the summarized methodologies from key studies.
Baseline Sensitivity and Resistance Monitoring (In Vitro)
Evaluating Protective vs. Curative Activity (In Planta)
Synergism Studies
EC50 of fungicide alone / EC50 of fungicide mixture [5].This compound, like other DMI fungicides, inhibits the enzyme CYP51 (14α-demethylase), a key component of the ergosterol biosynthesis pathway in fungi. The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane [2] [1].
Resistance to DMIs in fungal pathogens is complex and can involve several mechanisms, often simultaneously, as revealed by transcriptomic studies [6] [4]. The following diagram synthesizes these pathways into a unified view of how resistance can develop.
This diagram illustrates the three primary molecular strategies fungi employ to develop DMI resistance [6] [4]:
To prolong the useful life of this compound and other DMIs, the following strategies are recommended by research:
The table below summarizes the key differences in antifungal activity and properties between the prothioconazole enantiomers.
| Parameter | R-(-)-Prothioconazole | S-(+)-Prothioconazole |
|---|---|---|
| General Antifungal Potency | Significantly more active; primary contributor to racemate's effect [1] | Weak activity [1] |
| EC₅₀ vs. Fusarium oxysporum (Foc TR4) | 0.78 μg/mL [1] | 25.31 μg/mL [1] |
| Relative Activity Factor | ~33 times more active than S-(+)-enantiomer against Foc TR4 [1] | 1 (Baseline) |
| Inhibition of Sporulation | Strong inhibition (e.g., 49.4% decrease at 0.8 μg/mL) [1] | Weak inhibition (e.g., 19.1% decrease at 0.8 μg/mL) [1] |
| Morphological Impact on Hyphae | Severe twisting, granular aggregates, vague septa [1] | Slight twisting [1] |
| Binding Affinity to CYP51 | Better binding affinity based on SPR and molecular docking [1] | Weaker binding affinity [1] |
| Degradation in Soil | Preferentially and rapidly degraded [2] [3] | More persistent [3] |
The following methodologies are commonly used to generate the comparative data for this compound enantiomers.
In Vitro Mycelial Growth Inhibition Assay [1]
Sporulation Inhibition Assay [1]
Morphological and Membrane Integrity Studies [1]
Molecular Interaction with CYP51 [1]
The stereoselectivity of this compound extends beyond its antifungal action to its mechanism and toxicity toward non-target organisms.
The diagram above illustrates the core finding: the desired antifungal effects are concentrated in the R-enantiomer, while undesirable ecological toxicities are predominantly linked to the S-enantiomer.
For researchers and drug development professionals, the data indicates:
The table below summarizes experimental and computational data on the binding of prothioconazole and related compounds to CYP51.
| Compound / Enantiomer | Target Organism | Binding Affinity / Potency | Method Used | Reference / Year |
|---|---|---|---|---|
| This compound (PTZ) (Racemic Mixture) | Mycosphaerella graminicola | ~840-fold weaker affinity than Epoxiconazole; K_d not specified | Spectrophotometric Binding Assay | [1] (2010) |
| This compound (PTZ) (Racemic Mixture) | Fusarium oxysporum f. sp. cubense (Foc TR4) | EC₅₀ = 0.78 - 25.31 μg/mL (Enantiomer-dependent) | In vitro Fungicidal Activity | [2] (2022) |
| R-Prothioconazole (R-Pro) | Fusarium oxysporum f. sp. cubense (Foc TR4) | EC₅₀ = 0.78 μg/mL; ~33x more potent than S-Pro | In vitro Fungicidal Activity & SPR | [2] (2022) |
| S-Prothioconazole (S-Pro) | Fusarium oxysporum f. sp. cubense (Foc TR4) | EC₅₀ = 25.31 μg/mL | In vitro Fungicidal Activity & SPR | [2] (2022) |
| DPZ (Triazole Metabolite of PTZ) | CYP51 (Theoretical Model) | Binds ~11 kcal/mol stronger than PTZ | DLPNO-CCSD(T) // DFT Calculation | [3] (2021) |
This method is used to directly observe the interaction between a fungicide and the CYP51 enzyme.
This computational approach provides an atomistic understanding of the binding mode and energy.
SPR is a label-free technique used to study biomolecular interactions in real-time, which was employed to confirm enantioselective binding [2].
The diagram below illustrates the integrated workflow of computational and experimental methods discussed in the studies.
The collective research indicates that this compound's interaction with CYP51 is distinct from classical azoles. Its binding is characterized by a weaker and mechanistically different interaction, high enantioselectivity favoring the R-enantiomer, and the fact that its triazole metabolite (DPZ) is a much more potent binder. This explains its efficacy as a pro-drug.
The table below summarizes the acute toxicity data for prothioconazole and its metabolite, this compound-desthio (PTCd). Effective Concentration (EC₅₀) is the concentration that causes an effect in 50% of the test population, while Lethal Concentration (LC₅₀) is the concentration that is lethal to 50%.
| Organism | Compound | Toxicity End Point | Value (mg·L⁻¹) | Time | Notes | Source |
|---|---|---|---|---|---|---|
| Daphnia magna (Water Flea) | PTC (Racemate) | EC₅₀ | 2.82 | 48 h | [1] | |
| PTC (Racemate) | EC₅₀ | 2.68 | - | Acute toxicity | [2] | |
| R-(-)-PTC | EC₅₀ | ~2.2x higher than S-(+)-PTC | 48 h | Higher toxicity than S-(+)-PTC | [3] | |
| S-(+)-PTC | EC₅₀ | ~2.2x lower than R-(-)-PTC | 48 h | Lower toxicity than R-(-)-PTC | [3] | |
| PTCd (Metabolite) | EC₅₀ | 5.19 | 48 h | Less toxic than parent PTC | [1] | |
| Scenedesmus obliquus (Green Alga) | R-(-)-PTC | EC₅₀ | 16.53 | 72 h | Lowest toxicity enantiomer | [4] [5] |
| PTC (Racemate) | EC₅₀ | 8.15 | 72 h | [4] [5] | ||
| S-(+)-PTC | EC₅₀ | 7.85 | 72 h | Highest toxicity enantiomer | [4] [5] | |
| Chlorella pyrenoidosa (Green Alga) | PTC (Racemate) | EC₅₀ | 9.33 | - | Acute toxicity | [3] [2] |
| Lemna minor L. (Duckweed) | PTC (Racemate) | EC₅₀ | 1.85 | - | Acute toxicity | [3] [2] |
| Zebrafish Embryos | PTC (Racemate) | LC₅₀ | 1.70 | 96 h | [4] [5] |
Key comparisons from the data:
The toxicity data is generated through standardized laboratory bioassays. Here are the typical methodologies for the key organisms cited.
Key Experimental Conditions:
| Parameter | Daphnia magna Acute Test | Algal Growth Inhibition Test |
|---|---|---|
| Test Organism | Neonates (< 24 hours old) | Algae in exponential growth phase (e.g., Scenedesmus obliquus, Chlorella pyrenoidosa) |
| Test System | Static non-renewal or semi-static renewal | Continuous illumination, shaken periodically |
| Duration | 48 hours | 72 hours (sometimes 96 hours) |
| Endpoint | Immobilization (lack of movement) | Growth inhibition (based on cell count or biomass) |
| Control | Clean, uncontaminated medium | Clean, uncontaminated medium |
| Temperature | 20 ± 1 °C | Varies by species (e.g., 23 ± 1 °C) |
| Lighting | Typically 16h light:8h dark cycle | Continuous cool white light |
| Replicates | Minimum of 4-5 replicates per concentration | Typically 3 replicates per concentration |
| Data Analysis | EC₅₀ calculated using probit analysis or logistic regression | EC₅₀ calculated based on growth rate inhibition |
| Crop Commodity | Existing EU MRL (mg/kg) | Proposed/Assessed MRL (mg/kg) | Basis for Proposal / Notes |
|---|---|---|---|
| Celeriacs | 0.01 (LOQ) | 0.1 | Sufficient residue trials provided [1] [2]. |
| Rapeseeds | 0.15 | 0.2 | Sufficient residue trials provided [1] [2]. |
| Garlic, Onions, Shallots | Not specified (LOQ: 0.02) | 0.03 | Data sufficient to derive MRL proposals [3]. |
| Sugar Beet Roots | 0.01 (LOQ) | 0.03 | Data sufficient to derive MRL proposal [4]. |
| Chicory Roots | 0.01 (LOQ) | 0.03 | MRL set via extrapolation from sugar beet data [4]. |
The MRL validation for this compound involves a comprehensive process to ensure consumer safety.
The MRL proposals and validation are backed by standardized experimental data. Here are the key methodologies required by EFSA:
The following diagram illustrates the general workflow for modifying or establishing a new MRL, based on the EFSA procedure as seen in the search results [1]:
The following tables summarize key environmental fate parameters for prothioconazole and other triazoles for which comparative data was available.
Table 1: Degradation and Persistence in Soil This table compares the rate at which these fungicides break down in aerobic soils and the formation of their major metabolites.
| Compound | Soil DT₅₀ (Range in Days) | Primary Metabolite(s) | Metabolite Persistence (DT₅₀ Range) | Reference |
|---|---|---|---|---|
| This compound | 1.7 - 9.9 days [1] | This compound-desthio | 15.8 - 72.3 days [1] | [2] [1] |
| Fluconazole | Persistent; no significant degradation in WWTPs [3] | 1,2,4-triazole | 1 - 3 years (environmental half-life) [3] | [3] |
| Mefentrifluconazole | 104 - 477 days [4] | Information not specified in sources | Information not specified in sources | [4] |
Table 2: Key Fate Characteristics and Ecotoxicological Effects This table highlights other important environmental behaviors and non-target effects.
| Compound | Major Environmental Fate Process | Aqueous Photodegradation | Notable Ecotoxicological Effects |
|---|---|---|---|
| This compound | Rapid formation of bound residues (major fate) [2] | Highly resistant [5] | Synergistic toxicity to carabid beetles when mixed with lambda-cyhalothrin [1]; Liver toxicity in mammals from desthio metabolite [2] |
| Fluconazole | Forms very persistent, very mobile (vPvM) transformation products [3] | Indirect photolysis half-life: 2 weeks to 1 year [3] | Contributes to antifungal resistance (fAMR) in the environment [4] |
| Triazoles (General) | Widespread as environmental micropollutants [6] [4] | Varies by compound | Class-wide concern for driving fAMR in clinical and agricultural settings [4] |
The comparative data is derived from rigorous, standardized experimental methods. Below are the key protocols cited in the search results.
1. Protocol for Aerobic Soil Degradation and Metabolic Fate [2]
2. Protocol for Assessing Sublethal and Synergistic Effects [1]
The diagram below synthesizes the key environmental transformation pathways and ultimate fates of this compound as described in the provided literature.
The data reveals several critical points for your research and development considerations:
Prothioconazole is a broad-spectrum triazole fungicide highly effective against a range of fungal pathogens, primarily in agriculture. The tables below summarize its activity against key fungal isolates.
Table 1: Pathogen Spectrum and Primary Applications
| Pathogen / Disease | Host Crop | Application Context & Efficacy |
|---|---|---|
| Fusarium head blight (Fusarium graminearum) | Wheat, Barley | High curative efficacy; key for managing FHB and reducing mycotoxins. [1] [2] |
| Septoria leaf blotch (Mycosphaerella graminicola) | Wheat | High activity; inhibits sterol biosynthesis, leading to ergosterol depletion. [3] |
| Rust diseases | Soybean, Canola | Effective control; provides yield stability increases of 15-20% in rust-prone regions. [1] |
| Various leaf and stem diseases (e.g., Phoma spp., powdery mildew) | Cereals | Used as both seed treatment and foliar spray for broad protection. [4] |
Table 2: Quantitative Sensitivity Data for Fusarium graminearum Isolates This table provides comparative EC50 values (Effective Concentration required to inhibit mycelial growth by 50%) for this compound-sensitive wild-type isolates and their corresponding laboratory-generated resistant mutants [2].
| Isolate Status | Isolate Designation | EC50 (μg/mL) |
|---|---|---|
| Wild-type (Sensitive) | 3-a | 0.579 |
| 4-a | 0.311 | |
| SZ-1-3 | 0.251 | |
| Resistant Mutant | 3-aR | 10.10 |
| 4-aR | 12.34 | |
| SZ-1-3R | 21.24 |
This compound's efficacy and the risk of resistance are directly linked to its unique interaction with the fungal cell.
The following diagram illustrates the experimental workflow for determining fungicide efficacy and resistance, as described in the studies on Fusarium graminearum [2].
The data on this compound informs several key considerations for research and development.
| Feature | Prothioconazole (DMI - FRAC Group 3) | Strobilurins (QoI - FRAC Group 11) |
|---|---|---|
| Chemical Class | Triazolinthione (a type of triazole) [1] | Strobilurin (e.g., azoxystrobin, trifloxystrobin) [2] |
| Mode of Action (MoA) | Sterol Biosynthesis Inhibitor (G); inhibits demethylation (ergosterol synthesis) [1] [3] | Respiration Inhibitor (C); blocks electron transfer at the quinol outer site (QoI) in mitochondria [1] |
| Activity | Systemic with protective, curative, and eradicative action [3] | Broad-spectrum, primarily preventative with limited to no curative activity [1] |
| Efficacy Spectrum | Broad-spectrum [1]. High efficacy on Fusarium head blight, Septoria, rusts, eyespot [4] [3]. | Broad-spectrum. Highly effective against rusts, powdery mildew, downy mildew, and leaf spots [2]. |
| Key Strength | Effective against a wide range of diseases, including those caused by Fusarium spp. [4] | Triggers "greening effect" and delayed senescence, improving plant health and stress tolerance [1]. |
| Resistance Risk | Moderate [1] | High [1] |
| Primary Application | Foliar spray and seed treatment on cereals, soybeans, and canola [3] [5] | Primarily foliar spray on cereals, fruits, vegetables, and oilseeds [2] |
For a deeper scientific comparison, here are key experimental observations and methodological considerations relevant to researchers.
A critical area of research involves fungal response to sub-lethal fungicide concentrations, which is vital for understanding resistance and unintended effects.
| Aspect | This compound | Strobilurins (e.g., Azoxystrobin) |
|---|---|---|
| Mycotoxin Induction | Increased DON production in F. graminearum at sub-lethal doses [6]. | No significant influence on DON production observed [6]. |
| Proposed Mechanism | Induces a timely hyperproduction of H₂O₂ in the fungus, which acts as a trigger for DON biosynthesis [6]. | Not applicable, as no effect on DON was found in the study [6]. |
| Experimental Validation | Effect disappeared when catalase (H₂O₂ scavenger) was applied with the fungicide, confirming H₂O₂ role [6]. Direct H₂O₂ application to conidia similarly induced DON [6]. | Not applicable. |
The following methodology, adapted from scientific studies, can be used to evaluate fungicide effects on fungal growth and mycotoxin production [6].
Both fungicides require careful resistance management, but the specific strategies differ due to their distinct resistance risk levels [1].
Environmental Hazard